molecular formula C13H16N4O4 B11457809 N-(furan-2-ylmethyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

N-(furan-2-ylmethyl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide

Cat. No.: B11457809
M. Wt: 292.29 g/mol
InChI Key: MHELGZYCIMLTRR-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazole ring, both of which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Synthesis of the Pyrazole Ring: The pyrazole ring is often formed by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Coupling Reaction: The furan and pyrazole rings are then coupled through a nucleophilic substitution reaction, where the furan ring is functionalized with a leaving group, and the pyrazole ring acts as a nucleophile.

    Final Amidation: The final step involves the amidation reaction where the butanamide group is introduced using appropriate amine and acid derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the heteroatoms in the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted furan and pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes and receptors that are involved in inflammatory pathways, microbial cell walls, and cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the biosynthesis of bacterial cell walls or interfere with signaling pathways in cancer cells, leading to cell death or inhibition of cell growth.

Comparison with Similar Compounds

Similar Compounds

    N-[(FURAN-2-YL)METHYL]-4-(5-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure but lacks the methyl group on the pyrazole ring.

    N-[(THIOPHEN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

Uniqueness

N-[(FURAN-2-YL)METHYL]-4-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE is unique due to the presence of both a furan and a pyrazole ring, which confer distinct biological activities and chemical reactivity. The combination of these rings in a single molecule enhances its potential as a versatile compound in medicinal chemistry and other scientific research fields.

Properties

Molecular Formula

C13H16N4O4

Molecular Weight

292.29 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide

InChI

InChI=1S/C13H16N4O4/c1-10-8-12(17(19)20)15-16(10)6-2-5-13(18)14-9-11-4-3-7-21-11/h3-4,7-8H,2,5-6,9H2,1H3,(H,14,18)

InChI Key

MHELGZYCIMLTRR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCCC(=O)NCC2=CC=CO2)[N+](=O)[O-]

Origin of Product

United States

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